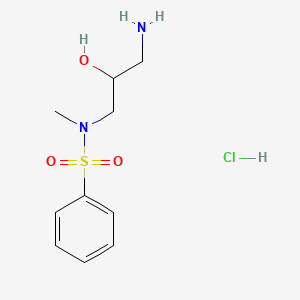
1-(2-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a novel chemical compound that has been the subject of scientific research in recent years. This compound is a member of the dihydropyridine family of compounds, which are known for their potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds similar to 1-(2-chlorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide focuses on their synthesis and the analysis of their molecular and crystal structures. For instance, Feklicheva et al. (2019) synthesized derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including those with O- and N-phenacyl substitutions, and analyzed their structures using single crystal diffraction and NMR spectroscopy. These studies are essential for understanding the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals Feklicheva et al., 2019.
Antimicrobial and Antifungal Activity
El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide, closely related to the compound , for their antimicrobial and antifungal properties. Their findings indicated that certain derivatives displayed broad-spectrum antibacterial activity, comparable to that of standard antibiotics like Ampicillin and Gentamicin, against tested bacteria. This suggests potential applications in developing new antimicrobial agents El-Sehrawi et al., 2015.
Novel Fused Systems and Heterocycles
Bakhite et al. (2005) reported on the synthesis of novel pyrido and thieno fused systems starting from compounds structurally similar to this compound. These synthesized compounds contribute to the field of organic chemistry by providing new scaffolds that could be utilized in pharmaceuticals, agrochemicals, and materials science Bakhite et al., 2005.
Non-linear Optical (NLO) Properties and Molecular Docking
Jayarajan et al. (2019) conducted experimental and computational studies on derivatives of 1,2'-bipyridine-3-carboxamide, revealing their non-linear optical properties and potential applications in materials science for optical devices. Molecular docking analyses suggested that these compounds could inhibit tubulin polymerization, indicating potential anticancer activity Jayarajan et al., 2019.
Fluorescence Properties
Ershov et al. (2015) investigated the fluorescence properties of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, indicating potential applications in the development of fluorescent materials and probes for biological and materials science research Ershov et al., 2015.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-8-10-16(11-9-14)22-19(24)17-6-4-12-23(20(17)25)13-15-5-2-3-7-18(15)21/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOESEAWVGRZZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)



![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)


![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2799649.png)
![[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2799650.png)


